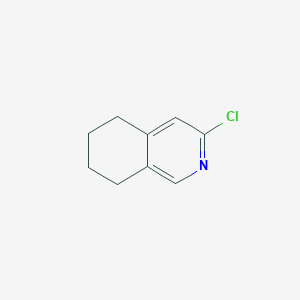

3-Chloro-5,6,7,8-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5,6,7,8-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGNQXZJVZVJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CN=C(C=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-5,6,7,8-tetrahydroisoquinoline CAS 875249-27-7 properties

An In-depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 875249-27-7): Properties, Synthesis, and Applications

Introduction

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The partially saturated isoquinoline core offers a three-dimensional structure that is valuable for creating specific interactions with biological targets. The introduction of a halogen, such as chlorine, onto this framework provides a synthetically versatile handle for further molecular elaboration through various cross-coupling reactions. This makes this compound a valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science.[3]

This technical guide serves as a comprehensive resource for researchers, providing an in-depth overview of the known physicochemical properties, safety and handling protocols, and potential synthetic strategies for this compound. By synthesizing available data with established chemical principles, this document aims to facilitate its effective use in the laboratory.

Part 1: Physicochemical and Structural Properties

The fundamental identity and properties of this compound are summarized below.

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 875249-27-7 | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₉H₁₀ClN | [3][4][5] |

| Molecular Weight | 167.64 g/mol | [3][6] |

| MDL Number | MFCD11870038 | [3][4][5] |

| InChI Key | ANGNQXZJVZVJMX-UHFFFAOYSA-N | [3] |

| Canonical SMILES | ClC1=CC2=C(C=N1)CCCC2 | [3] |

Physicochemical Data

| Property | Value | Reference |

| Physical State | Liquid, Brown Liquid | [3][7] |

| Purity | ≥98% | [3][8] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4][5] |

Molecular Structure

Caption: 2D Structure of this compound

Part 2: Synthesis and Reactivity

While a specific, peer-reviewed synthesis for this compound is not prominently available, a plausible synthetic pathway can be designed based on established methodologies for constructing and functionalizing the tetrahydroisoquinoline core.

Conceptual Synthetic Workflow

A logical approach involves the initial synthesis of the parent 5,6,7,8-tetrahydroisoquinoline heterocycle, followed by selective chlorination of the pyridine ring.

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis of the 5,6,7,8-Tetrahydroisoquinoline Core

The synthesis of the core structure can be achieved via a two-step, one-pot procedure starting from quinoline. This method involves an initial selective hydrogenation of the pyridine ring, followed by an acid-catalyzed isomerization to the more stable 5,6,7,8-tetrahydroisoquinoline. A similar strategy has been patented for the synthesis of the corresponding tetrahydroquinoline.[9]

Causality: The choice of quinoline as a starting material is due to its commercial availability and the well-established chemistry of its selective reduction. A palladium-based catalyst is often employed for its efficacy in hydrogenating nitrogen-containing heterocycles. The process is bifurcated into a low-temperature hydrogenation to form 1,2,3,4-tetrahydroquinoline, followed by a high-temperature isomerization.[9]

Step-by-Step Methodology:

-

Catalyst Preparation (Optional): A specially prepared palladium catalyst can enhance selectivity. This may involve treating a standard Pd/C catalyst with a hydrochloride solution followed by a bicarbonate solution to modify its surface properties.[9]

-

Reaction Setup: In a high-pressure reactor, charge quinoline and the Pd catalyst (e.g., 5 wt% Pd/C) in a suitable solvent.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 8-12 atm) and maintain the temperature at 60-70°C. Stir vigorously until hydrogen uptake ceases, indicating the formation of 1,2,3,4-tetrahydroquinoline.[9]

-

Isomerization: Carefully vent the excess hydrogen to a lower pressure (e.g., 2 atm). Increase the temperature to 160-170°C and stir for 2-4 hours to facilitate the isomerization to 5,6,7,8-tetrahydroisoquinoline.[9]

-

Workup and Purification: Cool the reaction mixture, filter to recover the catalyst, and purify the resulting liquid by vacuum distillation.[9]

Protocol 2: Selective Chlorination (Hypothetical)

The direct electrophilic chlorination of the pyridine ring in 5,6,7,8-tetrahydroisoquinoline is challenging due to the ring's electron-deficient nature. A more plausible strategy involves activating the ring towards substitution.

Causality: One common method to achieve chlorination at a position equivalent to C3 is to first form the N-oxide. The N-oxide activates the C2 and C4 (equivalent to C1 and C3 in isoquinoline) positions towards nucleophilic attack. Subsequent treatment with a chlorinating agent like POCl₃ or SO₂Cl₂ can then install the chlorine atom.

Step-by-Step Methodology (Conceptual):

-

N-Oxide Formation: Dissolve 5,6,7,8-tetrahydroisoquinoline in a suitable solvent like acetic acid or chloroform. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, and stir at room temperature until the starting material is consumed (monitor by TLC).

-

Chlorination: To the crude N-oxide, slowly add a chlorinating agent like phosphorus oxychloride (POCl₃) at a controlled temperature (e.g., 0°C to reflux, optimization required).

-

Workup and Purification: After the reaction is complete, carefully quench the mixture with ice water and neutralize with a base (e.g., NaHCO₃ or NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers should be dried over anhydrous sulfate, filtered, and concentrated. Purify the crude product using silica gel column chromatography to yield this compound.

Reactivity and Synthetic Utility

The primary utility of this compound lies in the reactivity of the C-Cl bond, which serves as a versatile anchor for constructing more complex molecules.

Caption: Potential cross-coupling reactions.

This reactivity profile positions this compound as a key intermediate for generating libraries of substituted tetrahydroisoquinolines for screening in drug discovery programs.

Part 3: Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[3][4][7]

Hazard Identification

| Hazard Type | Description | GHS Pictogram | Signal Word |

| Acute Toxicity | H302: Harmful if swallowed. H332: Harmful if inhaled. | GHS07 | Warning |

| Skin Irritation | H315: Causes skin irritation. May cause severe skin burns. | GHS07 / GHS05 | Warning / Danger |

| Eye Irritation | H319: Causes serious eye irritation. May cause severe eye damage. | GHS07 / GHS05 | Warning / Danger |

| Respiratory Irritation | H335: May cause respiratory irritation. | GHS07 | Warning |

Note: Some sources indicate corrosive properties (GHS05, Danger), while others classify it as an irritant (GHS07, Warning). It is prudent to handle it with the precautions required for a corrosive material.[7]

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10] Do not breathe mist, vapors, or spray.[3][7]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Take off contaminated clothing and wash it before reuse.[7][10]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

First Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[3][7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][10]

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Clean mouth with water.[3][7]

Storage and Stability

-

Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store at the recommended temperature of 2-8°C under an inert atmosphere.[4][5]

-

Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[7][11] Incompatible with strong oxidizing agents.[10][11]

References

- Fluorochem. (n.d.). This compound.

- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.

- Fisher Scientific. (2025, December 20). Safety Data Sheet.

- Achmem. (n.d.). This compound.

- BLDpharm. (n.d.). 875249-27-7 | this compound.

- Fisher Scientific. (2014, September 25). Safety Data Sheet.

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1693. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8348-8360. [Link]

- PrepChem.com. (n.d.). Synthesis of 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline.

- MolCore. (n.d.). 875249-27-7 | this compound.

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

- Hit2Lead. (n.d.). This compound.

-

Dell'Anna, M. M., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

- AChemBlock. (n.d.). 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 97%.

- Fisher Scientific. (n.d.). Tetrahydroisoquinolines.

-

Zhong, Y.-L., & Bulger, P. G. (2010). A Practical and Scalable Synthesis of N-Halo Compounds: 2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Organic Syntheses, 87, 8. [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol.

- Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.

-

Li, X., et al. (2017). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Catalysis Science & Technology, 7(1), 128-134. [Link]

-

Al-Omran, F., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 919-928. [Link]

- ResearchGate. (n.d.). Some IR spectral data of compounds (24-27).

- Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroisoquinoline 95%.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. achmem.com [achmem.com]

- 5. 875249-27-7|this compound|BLD Pharm [bldpharm.com]

- 6. Tetrahydroisoquinolines | Fisher Scientific [fishersci.no]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. molcore.com [molcore.com]

- 9. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroisoquinoline: A Core Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Chloro-5,6,7,8-tetrahydroisoquinoline. As a member of the privileged tetrahydroisoquinoline (THIQ) scaffold family, this compound represents a valuable building block in the design and synthesis of novel therapeutic agents. This document is intended to serve as a foundational resource, consolidating available data and providing expert insights into its chemical nature and significance in drug discovery.

Molecular Identity and Physicochemical Profile

This compound is a heterocyclic compound featuring a tetrahydroisoquinoline core with a chlorine substituent at the 3-position. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 875249-27-7 | [1] |

| Molecular Formula | C₉H₁₀ClN | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Canonical SMILES | C1CCC2=CN=C(C=C2C1)Cl | [1] |

| InChI | InChI=1S/C9H10ClN/c10-9-4-11-8-5-2-1-3-7(8)6-9/h4,6H,1-3,5H2 | N/A |

| InChIKey | Not Available | N/A |

| Predicted LogP | 3.01 | N/A |

| Physical Form | Liquid | N/A |

Structural Elucidation and Spectroscopic Characterization

A definitive structural analysis of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the vinyl proton, and the four methylene groups of the saturated ring. The chemical shifts and coupling patterns of the aliphatic protons would provide information about the conformation of the cyclohexene ring.

-

¹³C NMR: The carbon NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shift of the carbon bearing the chlorine atom (C-3) would be significantly influenced by the electronegativity of the halogen.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule. Aromatic C=C and C=N stretching bands would also be present in the fingerprint region. The C-Cl stretching vibration would likely appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of a chlorine radical and subsequent rearrangements of the tetrahydroisoquinoline ring system.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in the public domain. However, plausible synthetic strategies can be devised based on established methods for the preparation of substituted tetrahydroisoquinolines.

Potential Synthetic Pathways

One potential approach involves the construction of the tetrahydroisoquinoline core followed by chlorination. Established methods for synthesizing the 5,6,7,8-tetrahydroisoquinoline scaffold often utilize cyclization reactions of appropriately substituted cyclohexanone or cyclohexenone derivatives.

A generalized synthetic workflow could be envisioned as follows:

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

-

Formation of a β-Amino Ketone: A suitable cyclohexanone derivative could undergo a Mannich reaction with formaldehyde and an amine to introduce the necessary nitrogen-containing side chain.

-

Intramolecular Cyclization: Acid- or base-catalyzed intramolecular condensation of the β-amino ketone would lead to the formation of the bicyclic 5,6,7,8-tetrahydroisoquinolin-3-one.

-

Reduction of the Carbonyl Group: The ketone functionality at the 3-position could be reduced to a hydroxyl group using a standard reducing agent like sodium borohydride.

-

Chlorination: The resulting alcohol would then be converted to the target 3-chloro derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

It is crucial to note that this is a conceptual pathway, and optimization of reaction conditions would be necessary.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its structural features: the nucleophilic nitrogen atom, the electron-deficient pyridine ring due to the chloro substituent, and the aliphatic carbocyclic ring.

-

N-Alkylation and N-Acylation: The secondary amine in the tetrahydroisoquinoline ring is expected to be nucleophilic and can readily undergo reactions such as alkylation and acylation to introduce substituents at the nitrogen atom.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position activates the ring towards nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols) at this position. This is a key reaction for the diversification of this scaffold in drug discovery programs.

-

Cross-Coupling Reactions: The chloro-substituted pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds and the synthesis of more complex derivatives.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous natural products and synthetic drugs containing this privileged core.[2] These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

While specific biological data for this compound is limited in the public literature, its structural features suggest significant potential for the development of novel therapeutic agents. The presence of the chlorine atom at the 3-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas:

-

Oncology: Many substituted isoquinoline and tetrahydroisoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases. The 3-chloro-substituted scaffold could serve as a starting point for the design of novel cytotoxic or targeted anticancer agents.

-

Infectious Diseases: The tetrahydroisoquinoline nucleus is found in several natural and synthetic compounds with antimicrobial and antiparasitic properties.[3] The introduction of a chlorine atom can sometimes enhance the antimicrobial potency of a molecule.

-

Central Nervous System (CNS) Disorders: Tetrahydroisoquinoline derivatives have been investigated for their effects on various CNS targets, including dopamine and serotonin receptors. The lipophilicity of this compound may facilitate its penetration of the blood-brain barrier, making it a candidate for the development of CNS-active drugs.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Based on available safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is recommended to store the compound in an inert atmosphere at 2-8°C.[1]

Conclusion and Future Perspectives

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features, including the privileged tetrahydroisoquinoline core and the reactive chloro-substituent, make it an attractive starting material for the synthesis of diverse compound libraries.

Further research is warranted to fully elucidate the chemical and biological properties of this compound. Key areas for future investigation include the development of efficient and scalable synthetic routes, a comprehensive study of its reactivity in various chemical transformations, and a thorough evaluation of its biological activity against a panel of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery programs aimed at developing novel and effective treatments for a range of human diseases.

References

- ACS Omega. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.

- Organic Chemistry Portal. (n.d.). Tetrahydroisoquinoline synthesis.

- PrepChem.com. (n.d.). Synthesis of 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline.

- PMC. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.

- Rsc.org. (n.d.).

- PubChem. (n.d.). CID 131861180 | C9H10ClN.

- PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010.

- AChemBlock. (2026, February 16). 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 97% | CAS: 1105662-39-2.

- SpringerLink. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Achmem. (n.d.). This compound.

- ResearchGate. (2026, January 3). (PDF)

- Journal of Organic and Pharmaceutical Chemistry. (2023, June 3).

-

PubMed. (2011, February 15). Synthesis and biological activity of pyrazolothienotetrahydroisoquinoline and[4][5][6]triazolo[3,4-a]thienotetrahydroisoquinoline derivatives.

- ResearchGate. (n.d.). Synthesis, transformations and biological activity of derivatives of 5,6,7,8-tetrahydroisoquinolines | Request PDF.

- Scientific Research Publishing. (n.d.).

- (n.d.). Table of Characteristic IR Absorptions.

- Forschungszentrum Jülich. (2021, November 17). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.

- Hit2Lead. (n.d.). This compound | CAS# 875249-27-7 | MFCD11870038 | BB-4044604.

- MDPI. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.

- Canadian Science Publishing. (n.d.). Mass spectra of tetrahydroquinolines.

- BLDpharm. (n.d.). 875249-27-7|this compound.

- Achmem. (n.d.). This compound.

- Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.

- EMBL-EBI. (n.d.).

- IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). Chemical structure search.

- ChemicalBook. (n.d.). 5,6,7,8-TETRAHYDROISOQUINOLINE manufacturers and suppliers in india.

- ResearchGate. (2025, November 10). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia.

- ResearchGate. (2024, September 5). (PDF) Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue.

- EPA. (2025, October 15). 2-Methyl-5,6,7,8-tetrahydroquinoxaline Properties.

- Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6.

- NIH Cactus. (n.d.). NCI/CADD Chemical Identifier Resolver.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chemical structure search.

Sources

3-Chloro-5,6,7,8-tetrahydroisoquinoline molecular weight and formula

An In-depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroisoquinoline

Abstract This technical guide provides a comprehensive analysis of This compound (CAS: 875249-27-7), a heterocyclic building block critical in medicinal chemistry. Bridging the structural gap between aromatic isoquinolines and saturated piperidines, this scaffold offers a unique three-dimensional profile for drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. This document details its physicochemical properties, structural analysis, synthetic pathways, and reactivity profiles—specifically focusing on Palladium-catalyzed cross-coupling reactions—and outlines rigorous safety and handling protocols.

Part 1: Chemical Identity & Physicochemical Properties[1]

The molecule is a bicyclic heterocycle consisting of a pyridine ring fused to a saturated cyclohexane ring. The chlorine substituent at the 3-position (adjacent to the nitrogen, separated by one carbon in the isoquinoline numbering scheme) serves as a versatile handle for functionalization.

Table 1: Physicochemical Data Profile

| Property | Value | Notes |

| Chemical Name | This compound | IUPAC |

| CAS Registry Number | 875249-27-7 | Unique Identifier |

| Molecular Formula | C₉H₁₀ClN | |

| Molecular Weight | 167.64 g/mol | Calculated |

| SMILES | Clc1cc2CCCCc2cn1 | Canonical |

| Structure | Pyridine fused to Cyclohexane | 3-Cl substitution |

| Appearance | Solid or Viscous Liquid | Low melting point |

| LogP | ~3.01 | Predicted (Lipophilic) |

| pKa | ~3.5 - 4.5 | Pyridine nitrogen (Predicted) |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low water solubility |

Note on Numbering: In the isoquinoline system, the nitrogen is at position 2. The carbons are numbered starting from the bridgehead-adjacent carbon (1), then Nitrogen (2), then the other carbon (3). Thus, "3-Chloro" places the halogen adjacent to the nitrogen, providing electronic activation similar to 2-chloropyridine.

Part 2: Structural Analysis & Electronic Properties

The 5,6,7,8-tetrahydroisoquinoline scaffold is distinct from fully aromatic isoquinoline.

-

Ring A (Pyridine): Remains aromatic, maintaining planarity and electron-deficiency. The nitrogen atom acts as a hydrogen bond acceptor.

-

Ring B (Cyclohexane): Is saturated, adopting a twist-chair conformation. This imparts "Fsp3" character (fraction of sp3 carbons), which is desirable in modern drug design to improve solubility and target selectivity compared to flat aromatic systems.

-

3-Chloro Substituent:

-

Electronic Effect: The chlorine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine nitrogen compared to the parent molecule.

-

Reactivity: The C-Cl bond is activated for nucleophilic attack and oxidative addition by transition metals (Pd, Ni) due to the electron-deficient nature of the pyridine ring.

-

Part 3: Synthesis & Manufacturing[9]

While specific proprietary process patents for the 3-chloro derivative are often held as trade secrets, the synthesis generally follows established routes for functionalized pyridines.

Core Synthetic Pathway (Conceptual)

The most robust route involves the construction of the pyridine ring followed by functionalization.

-

Ring Construction: Reaction of cyclohexanone (or its enamine) with a C-N-C fragment (e.g., urea, cyanoacetamide, or triazine derivatives) to form the tetrahydroisoquinoline core.

-

Intermediate Formation: Formation of 5,6,7,8-tetrahydroisoquinolin-3-ol (or its tautomer, the 3-one).

-

Deoxychlorination: Conversion of the hydroxyl group to a chloride using a chlorinating agent.

Reagents:

-

Phosphorus Oxychloride (POCl₃): The standard reagent for converting pyridinones/hydroxypyridines to chloropyridines.

-

Phosphorus Pentachloride (PCl₅): Often used as an additive to enhance rate.

Caption: General synthetic workflow for converting the hydroxy-precursor to the chloro-target via nucleophilic displacement.

Part 4: Reactivity & Applications[10]

The primary utility of this compound is as an electrophile in Palladium-catalyzed cross-coupling reactions . The chlorine atom serves as a leaving group, allowing the attachment of diverse aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling

-

Mechanism: The activated C-Cl bond undergoes oxidative addition to Pd(0).

-

Utility: Used to synthesize biaryl scaffolds common in kinase inhibitors.

-

Conditions: Typically requires electron-rich ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate oxidative addition into the aryl chloride bond.

Buchwald-Hartwig Amination

-

Utility: Introduction of amine groups to form C-N bonds.

-

Significance: Many CNS-active drugs contain amino-isoquinoline motifs.

Nucleophilic Aromatic Substitution (SnAr)

-

While less reactive than 1-chloroisoquinoline, the 3-chloro position can undergo SnAr with strong nucleophiles (alkoxides, thiols) under forcing conditions or microwave irradiation.

Part 5: Experimental Protocol (Suzuki Coupling)

Objective: Coupling of this compound with Phenylboronic acid.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane

Workflow:

-

Setup: In a nitrogen-purged reaction vial, combine the chloro-substrate, phenylboronic acid, and Pd catalyst.

-

Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS for the consumption of the starting material (m/z 167.6) and formation of the product (m/z 209.1).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-chloro-5,6,7,8-THIQ.

Part 6: Safety & Handling

Hazard Classification (GHS):

-

Signal Word: Warning

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

-

Achmem. (n.d.). This compound Safety Data Sheet. Retrieved from

-

Hit2Lead. (n.d.). Compound Profile: this compound (CAS 875249-27-7).[2][3] Retrieved from

-

Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved from

-

PubChem. (2025).[4] 5,6,7,8-Tetrahydroisoquinoline (Parent Compound Data). National Library of Medicine. Retrieved from

-

BLD Pharm. (n.d.). Product Analysis: this compound. Retrieved from

Sources

Technical Guide: Comparative Analysis of 1,2,3,4- and 5,6,7,8-Tetrahydroisoquinoline Derivatives

[1]

Executive Summary

The tetrahydroisoquinoline (THIQ) scaffold represents a dichotomy in medicinal chemistry. While both 1,2,3,4-THIQ and 5,6,7,8-THIQ share the same molecular formula (

The 1,2,3,4-THIQ isomer features a basic secondary amine within a saturated ring fused to a benzene core. It is a "privileged scaffold" in neuroscience, mimicking dopamine and possessing significant adrenergic activity, yet carries a liability for neurotoxicity via metabolic oxidation (MPTP-like mechanisms).

Conversely, the 5,6,7,8-THIQ isomer contains a pyridine ring fused to a saturated carbocycle. It behaves as a weak base and an aromatic system, often utilized as a bioisostere for quinoline or isoquinoline to modulate lipophilicity (

Section 1: Structural & Electronic Divergence

The fundamental difference lies in the location of the saturation, which dictates the hybridization of the nitrogen atom and the resulting acid-base chemistry.

Comparative Physicochemical Profile

| Feature | 1,2,3,4-Tetrahydroisoquinoline | 5,6,7,8-Tetrahydroisoquinoline |

| Nitrogen Hybridization | ||

| Basicity ( | ~9.5 (Strongly Basic) | ~5.2 - 6.0 (Weakly Basic) |

| H-Bonding | Donor & Acceptor | Acceptor Only (unless protonated) |

| Topology | Puckered N-ring / Planar Benzene | Planar N-ring / Puckered Carbocycle |

| Electronic Character | Electron-rich aromatic ring (activates EAS) | Electron-deficient aromatic ring (deactivates EAS) |

| Key Liability | Oxidation to iminium cations (Neurotoxicity) | N-Oxidation (Benign metabolic clearance) |

3D Topology and Binding

-

1,2,3,4-THIQ: The saturated nitrogen-containing ring adopts a half-chair conformation. This places the nitrogen lone pair in a specific vector ideal for salt-bridging with aspartate residues in GPCRs (e.g., Dopamine D2, Adrenergic

). -

5,6,7,8-THIQ: The nitrogen is part of a planar aromatic ring. The saturated carbocycle (positions 5,6,7,[1][2]8) provides steric bulk and hydrophobic interaction potential but lacks the specific directional H-bond donating capability of the 1,2,3,4-isomer.

Section 2: Synthetic Access & Methodologies

Synthetic accessibility often dictates scaffold selection. The 1,2,3,4-isomer is synthetically modular (Pictet-Spengler), whereas the 5,6,7,8-isomer typically requires reduction of fully aromatic precursors.

Visualization: Synthetic Pathways

Caption: Comparative synthetic routes. 1,2,3,4-THIQ allows modular R-group insertion via aldehydes; 5,6,7,8-THIQ relies on careful reduction control.

Experimental Protocols

Protocol A: Pictet-Spengler Synthesis of 1,2,3,4-THIQ

Context: This is the gold standard for creating substituted 1,2,3,4-THIQ libraries.

-

Reagents: Phenethylamine derivative (1.0 eq), Aldehyde (1.1 eq), Trifluoroacetic acid (TFA) or HCl.

-

Procedure:

-

Dissolve amine and aldehyde in dry Dichloromethane (DCM).

-

Add TFA (2-3 eq) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 12-24 hours.

-

Validation: Monitor disappearance of imine intermediate via TLC.

-

Workup: Basify with NaOH (pH > 10) to deprotonate the secondary amine, extract with DCM.

-

Note: Electron-donating groups (EDGs) on the phenyl ring accelerate cyclization (para/ortho direction).

-

Protocol B: Selective Hydrogenation to 5,6,7,8-THIQ

Context: Reducing the benzene ring while sparing the pyridine ring is thermodynamically challenging and requires acidic media to protonate the pyridine (protecting it from hydrogenation).

-

Reagents: Isoquinoline (1.0 eq), Platinum Oxide (

, Adams' Catalyst, 5 mol%), Glacial Acetic Acid, concentrated HCl (trace). -

Procedure:

-

Dissolve isoquinoline in glacial acetic acid. Add trace HCl to ensure protonation of the pyridine nitrogen (Pyridinium salts resist hydrogenation more than benzene rings).

-

Add

under inert atmosphere ( -

Pressurize with Hydrogen gas (

) to 3-4 atm (Parr shaker). -

Stir at Room Temperature for 6-12 hours.

-

Critical Control: Monitor closely. Over-reduction leads to decahydroisoquinoline.

-

Workup: Filter catalyst over Celite. Neutralize acid with

. Extract with Ethyl Acetate.

-

Section 3: Pharmacology & Toxicology[4]

1,2,3,4-THIQ: The Dopaminergic Double-Edged Sword

This scaffold is structurally homologous to dopamine.

-

Mechanism: Acts as a rigidified dopamine analog.

-

Applications: Debrisoquine (antihypertensive), Nomifensine (antidepressant/DRI).

-

Toxicity (The MPTP Phenomenon): The major risk in drug design using this scaffold is the potential for metabolic oxidation to a quaternary iminium species.

-

MPTP Analog: If the Nitrogen is methylated and the 4-position is unsubstituted, MAO-B can oxidize the molecule to an

analog. -

Consequence: This cation is taken up by dopamine transporters (DAT) and inhibits Mitochondrial Complex I, causing Parkinsonian neurodegeneration.[3]

-

5,6,7,8-THIQ: The Kinase & Adrenergic Modulator

This scaffold is distinct because the nitrogen is not basic enough to mimic dopamine's interaction with the aspartate residue in the D2 receptor binding pocket in the same way.

-

Mechanism: Often functions as a bioisostere for quinazoline in kinase inhibitors or as an

-adrenergic agonist. -

Example: TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) is a specific

-adrenergic receptor agonist with anxiolytic properties, lacking the locomotor side effects of amphetamines.[2] -

Safety: Does not undergo MAO-B mediated oxidation to neurotoxic cations because the nitrogen ring is already aromatic.

Visualization: Metabolic Toxicity Pathway

Caption: 5,6,7,8-THIQ avoids the MAO-B toxification pathway that plagues specific 1,2,3,4-THIQ derivatives (like MPTP).

References

-

BenchChem Technical Support. (2025). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol. BenchChem. Link

-

Faheem, F., et al. (2021).[4] 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[4] Expert Opinion on Drug Discovery. Link

-

Young, R., et al. (2005). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews. Link

-

Naoi, M., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological & Pharmaceutical Bulletin. Link

-

Storch, A., et al. (2004). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+). Journal of Neurochemistry. Link

Sources

- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 2. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. tandfonline.com [tandfonline.com]

3-Chloro-5,6,7,8-tetrahydroisoquinoline safety data sheet (SDS)

Executive Summary: The Scaffold for Next-Gen Therapeutics

3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS: 875249-27-7) is not merely a reagent; it is a "privileged structure" in medicinal chemistry. By fusing a saturated cyclohexane ring to a pyridine core, it offers a unique lipophilic profile and conformational rigidity compared to the flat isoquinoline parent. This structural nuance is critical in optimizing Ligand Lipophilicity Efficiency (LLE) during drug discovery, particularly for kinase inhibitors and GPCR ligands.

However, its utility hinges on the reactivity of the C3-chlorine atom. Unlike its bromo- or iodo- analogs, the C-Cl bond is stronger (bond dissociation energy ~95 kcal/mol), requiring specialized catalytic systems for activation. This guide synthesizes the safety protocols required to handle this hazardous intermediate with the advanced methodologies needed to functionalize it.

Chemical Identity & Physicochemical Profile

Table 1: Core Technical Specifications

| Property | Data | Note |

| Chemical Name | This compound | |

| CAS Number | 875249-27-7 | Unique Identifier |

| Molecular Formula | C₉H₁₀ClN | |

| Molecular Weight | 167.64 g/mol | |

| Physical State | Solid (Low melting) or Viscous Oil | Depends on purity/polymorph.[1] Check CoA. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Sparingly soluble in water. |

| pKa (Calc) | ~3.5 - 4.0 | Pyridine nitrogen is weakly basic due to Cl- electron withdrawal. |

| Storage | 2–8°C, Inert Atmosphere (Argon/N₂) | Prevent oxidation of the saturated ring. |

Hazard Identification & Risk Assessment (GHS)

This compound is an alkyl-heteroaryl halide . The primary risks stem from its ability to alkylate biological macromolecules and its potential corrosivity to mucous membranes.

GHS Classification & Interpretation

-

Signal Word: WARNING

-

Pictograms: Exclamation Mark (GHS07)

| Hazard Code | Statement | Application Scientist’s Interpretation |

| H302 | Harmful if swallowed | Bioavailability Risk: The lipophilic tetrahydro- ring facilitates crossing cell membranes. Treat as a systemic toxin. |

| H315 | Causes skin irritation | Contact Dermatitis: The basic nitrogen can react with skin fatty acids; the organic halide moiety may cause sensitization. |

| H319 | Causes serious eye irritation | Mucosal Threat: Dust or vapors can cause immediate lachrymation and potential corneal clouding. |

| H335 | May cause respiratory irritation | Inhalation Risk: Volatility is low, but aerosols generated during weighing or rotovap are hazardous. |

Critical Safety Workflow: The "Barrier" Protocol

Do not rely solely on a lab coat. The lipophilicity of this compound allows it to penetrate standard nitrile gloves over time.

Recommendation: Use Double-Gloving (Nitrile inner / Neoprene outer) if handling >1g. Change outer gloves immediately upon splash contact.

Synthetic Utility: Activating the C-Cl Bond

The 3-chloro position is electronically deactivated compared to a 2-chloropyridine due to the electron-donating effect of the alkyl ring at positions 5-8. Standard nucleophilic aromatic substitution (

The Solution: Palladium-Catalyzed Buchwald-Hartwig Amination.[2][3] To functionalize this core, we utilize a "Third-Generation" Buchwald Pre-catalyst system to facilitate the oxidative addition of the unreactive C-Cl bond.

Experimental Protocol: C-N Cross-Coupling

Objective: Coupling this compound with a secondary amine (e.g., Morpholine).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

-

Why XPhos? The bulky biaryl phosphine ligand promotes the difficult oxidative addition into the electron-rich aryl chloride bond [1].

-

-

Base: NaOtBu (1.5 equiv)

-

Why NaOtBu? Strong enough to deprotonate the amine-Pd complex but soluble in organic media.

-

-

Solvent: Toluene or Dioxane (Anhydrous, sparged with Ar).

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

-

Solids Addition: Charge the tube with the aryl chloride, Pd₂(dba)₃, XPhos, and NaOtBu. Note: Add the catalyst last to minimize air exposure.

-

Solvent/Liquid Addition: Add anhydrous Toluene via syringe. Add Morpholine via syringe.

-

Degassing: Freeze-pump-thaw (3 cycles) or vigorous Argon sparging (15 mins) is critical . Oxygen poisons the Pd(0) species.

-

Reaction: Seal and heat to 100°C for 12–16 hours.

-

Monitoring: Check LCMS for the disappearance of m/z 167.6 (M+H) and appearance of product.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black and insoluble salts. Concentrate and purify via Flash Chromatography.

Visualization: Reaction & Safety Logic

The following diagrams illustrate the decision logic for handling and the mechanistic pathway for the synthesis described above.

Figure 1: Mechanistic Pathway & Safety Checkpoints

This diagram maps the catalytic cycle, highlighting where safety controls (Argon, Temperature) intersect with chemical steps.[1][4]

Caption: Pd-catalyzed cycle requiring strict oxygen exclusion (Safety 1) to overcome the stable C-Cl bond energy.

Figure 2: Handling & Exposure Decision Tree

A self-validating logic flow for determining PPE and spill response.

Caption: Operational logic for PPE selection based on physical state (Solid vs. Liquid).

Emergency Protocols

In the event of exposure, the lipophilic nature of the compound requires immediate and specific action to prevent systemic absorption.

-

Eye Contact: Rinse immediately with water for 15 minutes.[5][6][7] Do not use neutralizing agents. The mechanical flushing is critical to remove particulates.

-

Skin Contact: Wash with soap and water.[5][6][8][9] Avoid organic solvents (ethanol/acetone) for cleaning skin; they will dissolve the compound and accelerate transdermal delivery.

-

Spill Cleanup:

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11319225, this compound." PubChem.

-

Sigma-Aldrich. (2023). "Safety Data Sheet: 3-Chloroisoquinoline derivatives." Merck KGaA.

-

Organic Chemistry Portal. (2023). "Buchwald-Hartwig Cross Coupling Reaction."

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. peptide.com [peptide.com]

- 10. tcichemicals.com [tcichemicals.com]

Strategic Sourcing and Technical Profile: 3-Chloro-5,6,7,8-tetrahydroisoquinoline

An In-Depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroisoquinoline

Content Type: Technical Whitepaper & Sourcing Guide Target Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.

Executive Summary

This compound (CAS: 875249-27-7 ) is a specialized heterocyclic building block bridging the gap between aromatic isoquinolines and saturated piperidine systems. Unlike its fully aromatic parent, the 5,6,7,8-tetrahydro- variant retains the basicity and reactivity of the pyridine ring while offering a lipophilic, conformationally restricted cyclohexane fusion. This unique electronic and steric profile makes it a "privileged scaffold" in the design of kinase inhibitors, GPCR ligands, and CNS-active agents.

This guide provides a comprehensive analysis of the commercial landscape, pricing models, synthetic routes affecting impurity profiles, and quality assurance protocols required for pharmaceutical-grade procurement.

Chemical Identity & Technical Specifications

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 875249-27-7 |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.64 g/mol |

| MDL Number | MFCD11870038 |

| Appearance | Off-white to pale yellow solid (low melting) or oil (depending on purity) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| pKa (Calc) | ~3.5 - 4.0 (Pyridine nitrogen is less basic due to Cl- electron withdrawal) |

Market Landscape: Suppliers & Price Analysis

The supply chain for this compound is characterized by a mix of catalog suppliers (mg scale) and CROs capable of scale-up (kg scale). It is not a commodity chemical; it is a functionalized intermediate.

Tiered Pricing Estimates (Q1 2026)

Note: Prices are estimates based on spot market analysis of chlorinated heteroaromatic building blocks. Actual quotes vary by synthesis route and purity requirements.

| Quantity | Price Range (USD) | Lead Time | Primary Sourcing Channel |

| Discovery (100 mg - 1 g) | $150 - $350 / g | 1-2 Weeks | Catalog Suppliers (e.g., Fluorochem, Combi-Blocks) |

| Process Dev (10 g - 100 g) | $80 - $120 / g | 3-5 Weeks | Specialized CROs (e.g., Enamine, WuXi AppTec) |

| Pilot Scale (1 kg+) | $2,500 - $4,500 / kg | 8-12 Weeks | Custom Synthesis (FTE or Fee-for-Service) |

Key Suppliers & Availability

-

Fluorochem (UK/EU): Reliable stock for discovery scales (1g - 10g). Known for high QC standards.

-

Enamine (Ukraine/EU): immense building block library; likely holds stock or valid synthesis protocols for rapid make-on-demand.

-

Combi-Blocks (USA): Competitive pricing for US-based researchers; often stocks chlorinated heterocycles.

-

WuXi AppTec / Pharmaron (China): Primary partners for kg-scale custom synthesis.

Technical Deep Dive: Synthesis & Impurity Profiling

Understanding the synthesis is critical for sourcing because the route dictates the impurity profile . A cheap batch may contain regioisomers or heavy metal residues that interfere with downstream cross-coupling reactions.

Retrosynthetic Analysis

The 3-chloro substituent is difficult to introduce directly onto the 5,6,7,8-tetrahydroisoquinoline ring due to the deactivating nature of the pyridine nitrogen. The commercial route typically involves constructing the ring rather than functionalizing the parent molecule.

Primary Commercial Route: The "Ring Construction" Approach

-

Starting Material: Cyclohexanone.

-

Condensation: Reaction with a C3-nitrogen source (e.g., cyanoacetamide or malononitrile) via a Guareschi-Thorpe condensation to form the pyridine ring.

-

Intermediate: 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline (or its tautomer, the isoquinolinone).[1]

-

Chlorination: Conversion of the hydroxyl group to chloride using Phosphoryl Chloride (

) or Thionyl Chloride (

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of synthesis and the associated risk points for impurities.

Caption: Commercial synthesis pathway highlighting the critical chlorination step where P-impurities and unreacted starting materials originate.

Quality Assurance Protocol (Self-Validating System)

To ensure the material purchased meets the stringent requirements of drug discovery (especially for use in Palladium-catalyzed cross-couplings), implement this 3-Point Check :

The "Red Flag" Impurity List

When reviewing the Certificate of Analysis (CoA), specifically check for:

-

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline: The hydrolysis product or unreacted precursor. It will quench bases and poison catalysts.

-

Detection: LC-MS (M-Cl + OH mass shift).

-

-

Inorganic Phosphates: Residues from

.-

Detection:

NMR or elemental analysis.

-

-

Regioisomers: 1-Chloro isomer (rare in this specific route, but possible if starting from N-oxide chemistry).

QC Decision Tree

Caption: Logical workflow for incoming raw material verification to prevent downstream failure.

Applications & Handling

Medicinal Chemistry Utility

This molecule functions as a lipophilic pyridine mimic .

-

Kinase Inhibitors: The 3-position chlorine is an excellent handle for Buchwald-Hartwig aminations or Suzuki couplings to attach the "hinge-binding" motif.

-

Solubility Modulation: The saturated ring (positions 5-8) increases

character (Fsp3), which often improves solubility and metabolic stability compared to the flat, fully aromatic isoquinoline.

Safety & Handling

-

Hazard: Irritant (Skin/Eye/Respiratory).[2]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond on the pyridine ring is relatively stable, but prolonged exposure to moisture can lead to slow hydrolysis to the pyridone.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1260877508 (this compound). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Tetrahydroisoquinolines: Methodologies and Mechanisms. Retrieved from [Link]

-

Barrios-Rivera, J., et al. (2020). Asymmetric Transfer Hydrogenation of Dihydroisoquinolines.[3] Organic Letters.[3] (Contextual reference for THIQ scaffold utility). Retrieved from [Link]

Sources

Methodological & Application

synthesis of 3-Chloro-5,6,7,8-tetrahydroisoquinoline from 5,6,7,8-tetrahydroisoquinoline

[1][2]

Executive Summary & Strategic Analysis

The conversion of 5,6,7,8-tetrahydroisoquinoline to its 3-chloro derivative requires the activation of the pyridine ring, which is naturally electron-deficient and resistant to direct electrophilic halogenation. The industry-standard approach involves a two-step sequence:

-

-Oxidation: Conversion of the pyridine nitrogen to the

-

Regioselective Chlorination: Treatment with phosphorus oxychloride (POCl

).[1][2] This effects a rearrangement where the oxygen is eliminated and a chlorine atom is installed at an

The Regioselectivity Challenge

Unlike standard isoquinoline (where C1 chlorination is overwhelmingly favored), 5,6,7,8-tetrahydroisoquinoline functions electronically as a 3,4-dialkylpyridine. The chlorination can occur at C1 (adjacent to the bridgehead) or C3 (adjacent to the methylene C4).

-

C1 Position: Activated by the inductive effect of the ring fusion but sterically more hindered.

-

C3 Position: Less sterically hindered but electronically less activated.

-

Outcome: While mixtures are common, optimized thermal conditions and solvent choice can maximize the yield of the 3-chloro isomer. Chromatographic purification is typically required to remove the 1-chloro isomer.

Reaction Mechanism & Pathway Visualization

The reaction proceeds via the formation of an active

Figure 1: Synthetic pathway showing the bifurcation at the chlorination step.

Detailed Experimental Protocols

Step 1: Synthesis of 5,6,7,8-Tetrahydroisoquinoline -oxide[5]

This step activates the ring.

Reagents:

-

mCPBA (1.2 - 1.5 equiv, 70-75% purity)

-

Dichloromethane (DCM) (0.2 M concentration)

-

Sat. NaHCO

solution (for quench)

Protocol:

-

Dissolution: Dissolve 5,6,7,8-tetrahydroisoquinoline (e.g., 5.0 g, 37.5 mmol) in DCM (180 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add mCPBA (approx. 11.0 g, ~45 mmol) portion-wise over 20 minutes. Caution: Exothermic.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours . Monitor by TLC (System: 10% MeOH in DCM). The

-oxide typically runs much lower (more polar) than the starting material. -

Workup:

-

Filter off any precipitated

-chlorobenzoic acid. -

Wash the filtrate with saturated NaHCO

(3 x 50 mL) to remove acidic byproducts. -

Wash with brine (1 x 50 mL).

-

Dry over anhydrous Na

SO

-

-

Output: The

-oxide is typically obtained as a thick oil or low-melting solid. It can often be used directly in the next step without column chromatography if purity is >90% by

Step 2: Regioselective Chlorination (Reissert-Henze)

This step installs the chlorine.[1] The use of a sealed tube at elevated temperatures (160-170°C) is often cited to drive the reaction, particularly for the 3-position.

Reagents:

-

5,6,7,8-Tetrahydroisoquinoline

-oxide (1.0 equiv) -

Phosphorus Oxychloride (POCl

) (5.0 - 10.0 equiv) - Acts as reagent and solvent. -

Triethylamine (optional, 1.0 equiv) - Can act as a base sponge to modulate acidity.

Safety Warning: POCl

Protocol:

-

Setup: Place the crude

-oxide (e.g., 5.0 g) into a heavy-walled pressure vial or a round-bottom flask equipped with a reflux condenser and drying tube (CaCl -

Addition: Carefully add POCl

(25–30 mL). Note: If the reaction is too vigorous, dilute with anhydrous chloroform, but neat POCl -

Reaction:

-

Method A (Reflux): Heat to reflux (approx. 105°C) for 12–16 hours.

-

Method B (High Temp - Recommended for 3-Cl): Seal the vessel and heat to 160–170°C for 4–8 hours. High temperature often favors the thermodynamic product and ensures complete conversion.

-

-

Quench (Critical Step):

-

Cool the mixture to room temperature.

-

Concentrate in vacuo to remove excess POCl

(use a base trap for the pump). -

Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C.

-

Neutralize carefully with solid Na

CO

-

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layers over MgSO

and concentrate. -

Purification:

-

The crude residue will likely contain a mixture of 1-chloro and 3-chloro isomers.

-

Flash Chromatography: Silica gel, Gradient 0% to 20% Ethyl Acetate in Hexanes.

-

Identification: The 1-chloro isomer (more sterically shielded) typically elutes before the 3-chloro isomer, but this should be confirmed via 2D-NMR (NOESY) or comparison with standards.

-

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Step 1 Yield | 85 - 95% | |

| Step 2 Yield | 40 - 65% | Combined yield of chloro-isomers. |

| Regioselectivity | Variable | 1-Cl : 3-Cl ratio varies (often 2:1 to 1:1). |

| Appearance | Pale Yellow Oil/Solid | 3-Cl isomer often solidifies (mp ~45-50°C). |

| Storage | 2-8°C, Inert Gas | Protect from moisture. |

Troubleshooting & Alternative Routes

Issue: Low Regioselectivity (Too much 1-Chloro isomer)

If the direct chlorination yields predominantly the 1-chloro isomer (a common issue due to the activation of the C1 position by the ring fusion), consider the 3-Hydroxyl Intermediate Route .

Alternative Protocol (via 3-ol): If you can source or synthesize 5,6,7,8-tetrahydroisoquinolin-3-ol (tautomer of the 3-one), the chlorination is site-specific.

-

Substrate: 5,6,7,8-tetrahydroisoquinolin-3-ol.

-

Reagent: POCl

(neat). -

Condition: Sealed tube, 170°C , 16 hours.

-

Result: This yields this compound exclusively, as the leaving group (OH) is already at the 3-position.

Note: The synthesis of the 3-ol from the parent amine is non-trivial and usually requires different starting materials (e.g., cyclization of acyclic precursors), making the N-oxide route described above the standard for "direct" functionalization.

References

-

General N-Oxide Chlorination: Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxide with Acetic Anhydride. Journal of Organic Chemistry, 23(6), 855–856. Link

-

Synthesis of 3-Chloro via 3-ol: Anderson, D. R., et al. (2014). MK2 Inhibitors and Uses Thereof. WO Patent 2014/149164 A1. (See Example 2, Step 2 for specific POCl3 conditions at 170°C). Link

-

Regioselectivity in Heterocycles: Tan, J.-P., et al. (2023). Gold-Catalyzed Intramolecular Hydroarylation... (Context on tetrahydroisoquinoline reactivity). Journal of Organic Chemistry, 88, 11945-11953. Link

-

Commercial Availability & Properties: this compound (CAS 875249-27-7). Chemical Book / Fluorochem Listings. Link

Application Note: Nucleophilic Substitution Protocols for 3-Chlorinated Heteroaromatics

Part 1: The "Meta" Challenge in Heteroaromatic Substitution

For researchers in drug discovery, 3-chloropyridine and its analogs (3-chlorothiophene, 3-chloroquinoline) represent a classic synthetic bottleneck. Unlike 2- or 4-chlorinated isomers, which undergo Nucleophilic Aromatic Substitution (

Consequently, standard

This guide details three validated protocols to bypass this electronic limitation:

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The industry gold standard for high yield and selectivity.

-

Nickel-Catalyzed Substitution: A cost-effective, high-turnover alternative for aryl chlorides.

-

Hetaryne-Mediated Substitution: A transition-metal-free approach, useful only when regioselectivity is not the primary constraint.

Part 2: Decision Matrix & Mechanism Visualization

Before selecting a protocol, analyze the substrate's electronic landscape. The following diagram illustrates why classical pathways fail and how metal catalysis bridges the energy gap.

Figure 1: Mechanistic divergence. Note that classical

Part 3: Detailed Protocols

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best For: High-value intermediates, late-stage functionalization, and cases requiring strict regioselectivity.

The 3-chloropyridine C-Cl bond is strong. Success relies on bulky, electron-rich phosphine ligands that facilitate the difficult oxidative addition step and promote reductive elimination.

Reagents:

-

Catalyst Source:

(Tris(dibenzylideneacetone)dipalladium(0)) or -

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). XantPhos is a robust alternative for heterocycles.

-

Base: Sodium tert-butoxide (

) is standard.[3] Use -

Solvent: Toluene (anhydrous) or 1,4-Dioxane.[3]

Step-by-Step Workflow:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum. Cool under a stream of Argon.[4]

-

Charging: Add

(1.0–2.0 mol%) and Ligand (e.g., BrettPhos, 2.0–4.0 mol%) to the vial.-

Note: A Pd:Ligand ratio of 1:2 is critical for active species formation.

-

-

Inerting: Evacuate and backfill with Argon three times. Add anhydrous Toluene (concentration ~0.2 M). Stir at RT for 5 mins to pre-form the catalyst complex (solution often turns from dark purple to orange/brown).

-

Substrate Addition: Add 3-chloropyridine (1.0 equiv), the amine nucleophile (1.2 equiv), and

(1.4 equiv) under a positive pressure of Argon. -

Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

-

Monitoring: Monitor by LC-MS. If conversion stalls, add a second portion of catalyst/ligand.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Critical Insight: Chlorides are less reactive than bromides.[3] If the reaction is sluggish, switch to a G3-Palladacycle precatalyst (e.g., BrettPhos Pd G3), which ensures rapid generation of the active

Protocol B: Nickel-Catalyzed Amination (The Economic Alternative)

Best For: Scale-up, cost-sensitive projects, and aryl chlorides that are stubborn to Pd.

Nickel undergoes oxidative addition into C-Cl bonds more readily than Palladium due to its smaller atomic radius and higher nucleophilicity in the low-valent state.

Reagents:

-

Catalyst:

(Bis(1,5-cyclooctadiene)nickel(0)). Handle in Glovebox if possible.-

Air-Stable Alternative:

(requires activation with Grignard or Zn, but often works directly with NaOtBu).

-

-

Ligand: DPPF (1,1'-Bis(diphenylphosphino)ferrocene) or 1,10-Phenanthroline .[5][6]

-

Base:

.[3]

Step-by-Step Workflow:

-

Glovebox/Schlenk: In a nitrogen-filled glovebox, combine

(5 mol%) and DPPF (10 mol%) in anhydrous Toluene/Dioxane (1:1). Stir until the ligand dissolves (often orange/red solution). -

Addition: Add 3-chloropyridine (1.0 equiv), Amine (1.2 equiv), and

(1.5 equiv). -

Thermal Cycle: Seal the tube tightly (Ni catalysts are very oxygen-sensitive). Remove from glovebox and heat to 110°C for 16 hours.

-

Workup: Quench with water/brine. Extract with EtOAc.

-

Note: Nickel salts can form persistent emulsions. Use EDTA or ammonium hydroxide during the wash to sequester Ni ions.

-

Reference Grounding: This protocol is adapted from the seminal work on Ni-catalyzed amination of aryl chlorides, which demonstrated that Ni/DPPF systems effectively couple electron-neutral heteroaryl chlorides where Pd often struggles without expensive ligands.

Protocol C: The Hetaryne Route (Transition-Metal Free)

Best For: Mechanistic studies or when the 4-position is blocked. WARNING: Low regioselectivity.

Mechanism: Treatment of 3-chloropyridine with a strong base induces elimination of HCl to form 3,4-pyridyne . The nucleophile can then attack either C3 or C4.

Reagents:

-

Base:

(Sodium amide) or -

Solvent: Liquid Ammonia (

) or THF at -78°C.

Protocol:

-

Generation: To liquid

at -33°C, add -

Addition: Slowly add 3-chloropyridine. The solution may darken significantly.

-

Quench: After 1 hour, add

to quench. -

Result: You will typically isolate a mixture of 3-aminopyridine and 4-aminopyridine .

-

Ratio: Often ~50:50 or 60:40 depending on the nucleophile's steric bulk.

-

Application: This method is generally discouraged for complex synthesis unless the 4-position is already substituted (e.g., 3-chloro-4-methylpyridine), which forces attack to C3 (forming 3-amino-4-methylpyridine) via the 3,4-pyridyne intermediate.

-

Part 4: Comparative Data & Troubleshooting

| Feature | Pd-Catalysis (Protocol A) | Ni-Catalysis (Protocol B) | Hetaryne (Protocol C) |

| Selectivity | High (C3 only) | High (C3 only) | Poor (Mixture of C3/C4) |

| Substrate Scope | Broad (Amines, Amides, Alcohols) | Broad (Amines, some Alcohols) | Limited (Strong Nucleophiles) |

| Cost | High (Pd + Ligands) | Low (Ni + DPPF) | Very Low |

| Sensitivity | Highly | Moisture Sensitive | |

| Primary Failure Mode | Inactive Catalyst (Black ppt) | Catalyst Oxidation | Regioisomer Mixture |

Troubleshooting Guide:

-

Problem: Reaction stalls at 20% conversion (Pd).

-

Solution: The catalyst has likely died. Add a fresh batch of Pd/Ligand. Ensure your Toluene is rigorously dry (Karl Fischer < 50 ppm). Switch to BrettPhos Pd G3 .

-

-

Problem: Hydrodehalogenation (Product is Pyridine, Cl removed).

-

Solution: This is a common side reaction in Pd-coupling. Lower the temperature slightly (90°C) and increase the concentration of the amine. Ensure the solvent is not acting as a hydride source (avoid alcohols).

-

References

-

Buchwald-Hartwig Amin

-

Nickel-Catalyzed Amin

- Source: Journal of the American Chemical Society (Wolfe & Buchwald)

-

URL:[Link]

-

Nucleophilic Aromatic Substitution Mechanisms (SNAr vs Benzyne)

- Source: Chemistry LibreTexts

-

URL:[Link]

- Practical Guide to Heterocyclic Chemistry (BenchChem Support)

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: Regioselective C-4 Lithiation of 3-Chloro-5,6,7,8-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Functionalization of the pyridine ring of THIQ derivatives offers a direct route to novel analogues with modulated biological activity. This document provides a comprehensive guide to the regioselective lithiation of 3-Chloro-5,6,7,8-tetrahydroisoquinoline at the C-4 position via directed ortho-metalation (DoM). We detail the mechanistic rationale, provide a robust, step-by-step protocol suitable for research and development labs, and address critical safety considerations for handling organolithium reagents.

Scientific Principle: Directed ortho-Metalation (DoM)

The selective functionalization of aromatic and heteroaromatic rings is a cornerstone of modern organic synthesis. Direct deprotonation using a strong base, or metalation, is a powerful strategy, but its utility hinges on controlling the site of reaction (regioselectivity). Directed ortho-metalation (DoM) leverages the ability of a substituent on the ring—the directing metalating group (DMG)—to coordinate an organolithium base, delivering it to a proximate ortho-position for deprotonation.[3][4]

In the case of this compound, the pyridine nitrogen atom and the C-3 chloro substituent cooperatively direct metalation to the C-4 position. The kinetic acidity of the C-4 proton is significantly enhanced by the inductive electron-withdrawing effects of both the adjacent chlorine and the ring nitrogen.

Rationale for Base Selection: LDA vs. Alkyllithiums

The choice of the lithiating agent is critical for success. While alkyllithium reagents like n-butyllithium (n-BuLi) are strong bases, they are also potent nucleophiles. With halopyridines, n-BuLi can lead to undesirable side reactions, including:

-

Nucleophilic Addition: Attack at the C-2 or C-6 position of the pyridine ring.[5][6][7]

-

Lithium-Halogen Exchange: Swapping the chloro group for lithium, leading to functionalization at C-3 instead of C-4.[3]

To circumvent these issues, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the reagent of choice.[8][9][10] The steric bulk of the two isopropyl groups prevents it from acting as a nucleophile, restricting its reactivity to that of a base, thereby enabling clean deprotonation at the desired C-4 position.[11][12]

Reaction Mechanism

The lithiation proceeds via a well-established DoM pathway. LDA, a sterically hindered base, selectively abstracts the most acidic proton at the C-4 position, which is activated by the adjacent chloro and nitrogen atoms. This forms a configurationally stable 4-lithio-3-chloro-5,6,7,8-tetrahydroisoquinoline intermediate at low temperatures. This potent nucleophile can then be intercepted by a wide range of electrophiles to forge a new carbon-carbon or carbon-heteroatom bond exclusively at the C-4 position.

Caption: Directed ortho-metalation (DoM) mechanism.

Critical Safety Considerations

Organolithium reagents and the strong bases derived from them are highly reactive and often pyrophoric, igniting spontaneously on contact with air or moisture.[13][14] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile gloves under neoprene).[14][15]

-

Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using either a Schlenk line or an inert atmosphere glovebox.[13][16] All glassware must be rigorously dried (oven or flame-dried) and cooled under an inert gas stream before use.[16]

-

Working Alone: Never work with pyrophoric reagents when alone in the laboratory.[13][15]

-

Quenching and Disposal: Have a plan for quenching the reaction and any residual reagent. A container of powdered lime or dry sand should be within arm's length to smother spills.[15] All waste contaminated with organolithiums must be quenched carefully and disposed of as hazardous waste.[15]

-

Fire Extinguisher: A Class D (for combustible metals) or a standard dry powder (ABC) fire extinguisher should be readily accessible.[15][17]

Detailed Experimental Protocol

This protocol describes the C-4 lithiation of this compound and subsequent quenching with a generic electrophile (e.g., an aldehyde).

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >97% | Commercial | Ensure it is dry before use. |

| Lithium diisopropylamide (LDA) solution | 2.0 M in THF/heptane | Commercial | Titrate periodically to confirm molarity. Store at <10 °C.[16] |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Commercial | From a freshly opened bottle or passed through a solvent purifier. |

| Electrophile (e.g., Benzaldehyde) | Reagent Grade | Commercial | Purify or dry as needed. |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | - | Used for quenching the reaction. |

| Diethyl ether or Ethyl acetate | ACS Grade | - | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying the organic layer. |

| Argon or Nitrogen Gas | High Purity (99.998%) | - | For maintaining an inert atmosphere. |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup:

-

Take a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, and two rubber septa.

-

Thoroughly dry the flask in an oven at 120 °C for several hours or by flame-drying under vacuum.[16] Allow it to cool to room temperature under a positive pressure of argon or nitrogen.

-

-

Addition of Reactants:

-

Under a positive flow of inert gas, dissolve this compound (1.0 eq) in anhydrous THF (to achieve a concentration of ~0.2 M). Add the solvent via syringe.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.

-

-

Lithiation:

-

Slowly add the LDA solution (1.1 eq) dropwise to the stirring substrate solution via syringe over 15-20 minutes.

-

Causality Check: A slow addition rate is crucial to maintain the low temperature and prevent side reactions. The internal temperature should not be allowed to rise above -70 °C.

-

Upon addition, the solution may change color (typically to yellow, orange, or dark red), indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

-

Electrophilic Quench:

-

In a separate dry flask, prepare a solution of the electrophile (e.g., benzaldehyde, 1.2 eq) in a small amount of anhydrous THF.

-

Add the electrophile solution dropwise to the lithiated intermediate at -78 °C.

-

Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[18] An exotherm may be observed. Continue adding until no more gas evolves and the solution is neutral.

-

Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).